2-Phenyl-1-(pyridin-2-yl)propan-2-ol
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Overview
Description
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl group and a pyridin-2-yl group attached to a central propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetone in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of 2-Phenyl-1-(pyridin-2-yl)propan-2-one or 2-Phenyl-1-(pyridin-2-yl)propanoic acid.
Reduction: Formation of 2-Phenyl-1-(pyridin-2-yl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit pro-inflammatory enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropan-2-ol: Lacks the pyridin-2-yl group, making it less versatile in coordination chemistry.
1-Phenyl-1-(pyridin-2-yl)ethanol: Similar structure but with a different substitution pattern on the central carbon.
2-(Pyridin-2-yl)ethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
46731-46-8 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C14H15NO/c1-14(16,12-7-3-2-4-8-12)11-13-9-5-6-10-15-13/h2-10,16H,11H2,1H3 |
InChI Key |
RBTMHDWJTMPJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=N1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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